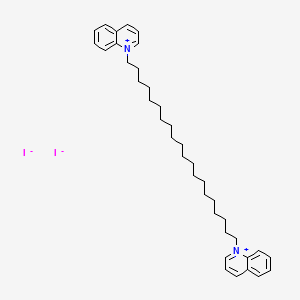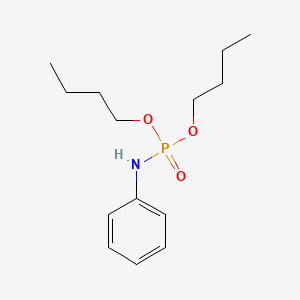
Phosphoramidic acid, phenyl-, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dibutoxyphosphorylaniline is an organic compound with the molecular formula C14H24NO3P It is a derivative of aniline, where the nitrogen atom is bonded to a dibutoxyphosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-dibutoxyphosphorylaniline typically involves the reaction of aniline with dibutyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Aniline+Dibutyl phosphorochloridate→N-dibutoxyphosphorylaniline+HCl
The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of N-dibutoxyphosphorylaniline can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-dibutoxyphosphorylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The dibutoxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
N-dibutoxyphosphorylaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential use in modifying biomolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of N-dibutoxyphosphorylaniline involves its ability to form stable complexes with various molecules. The phosphoryl group can interact with nucleophiles, such as amines and alcohols, forming stable phosphoramidate or phosphate esters. These interactions are crucial for its applications in modifying biomolecules and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
- N-dibutylphosphorylaniline
- N-diphenylphosphorylaniline
- N-dimethylphosphorylaniline
Uniqueness
N-dibutoxyphosphorylaniline is unique due to the presence of dibutoxy groups, which provide increased solubility in organic solvents and enhance its reactivity compared to other phosphorylaniline derivatives. This makes it particularly useful in applications requiring high solubility and reactivity.
Propiedades
Número CAS |
13024-84-5 |
|---|---|
Fórmula molecular |
C14H24NO3P |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
N-dibutoxyphosphorylaniline |
InChI |
InChI=1S/C14H24NO3P/c1-3-5-12-17-19(16,18-13-6-4-2)15-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,15,16) |
Clave InChI |
IORDJEXCQVLCGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(NC1=CC=CC=C1)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
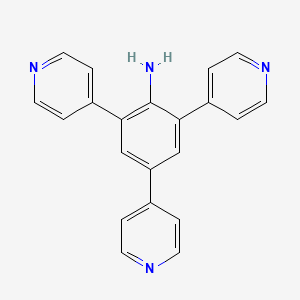
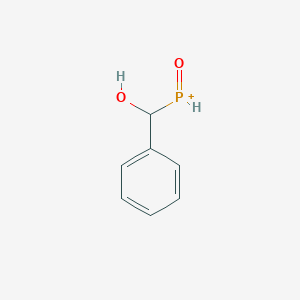

![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
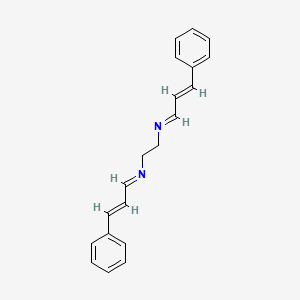
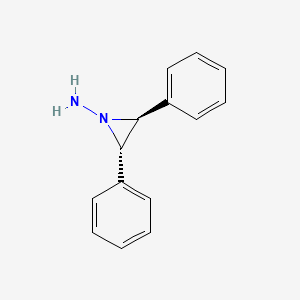
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)

![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)

![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
